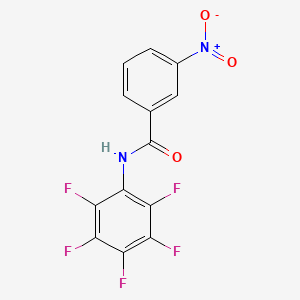

3-nitro-N-(pentafluorophenyl)benzamide

Beschreibung

3-Nitro-N-(pentafluorophenyl)benzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzoyl ring and a pentafluorophenyl group attached to the amide nitrogen. This compound belongs to a broader class of nitro-substituted benzamides, which are studied for their diverse pharmacological and biochemical activities, including ion channel modulation and enzyme inhibition.

Eigenschaften

IUPAC Name |

3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5N2O3/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(21)5-2-1-3-6(4-5)20(22)23/h1-4H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGMIKXBHJSRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(pentafluorophenyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with pentafluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of 3-nitro-N-(pentafluorophenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-nitro-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3-amino-N-(pentafluorophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-nitro-N-(pentafluorophenyl)benzamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore. The nitro group can be reduced to an amino group, which can then interact with biological targets. The pentafluorophenyl group enhances the compound’s lipophilicity, potentially improving its bioavailability.

Industry: In the industrial sector, 3-nitro-N-(pentafluorophenyl)benzamide is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Wirkmechanismus

The mechanism of action of 3-nitro-N-(pentafluorophenyl)benzamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The pentafluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, potentially leading to increased biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The pharmacological activity of nitrobenzamides is highly dependent on the substituents attached to the benzoyl and amide moieties. Below is a comparative analysis of 3-nitro-N-(pentafluorophenyl)benzamide and its analogs:

Key Observations:

- hERG1 Channel Modulation: ICA-105574, a phenoxyphenyl-substituted analog, is a potent hERG1 activator. Mutagenesis studies reveal critical interactions with pore helix residues (L622, F557, Y652), suggesting that substituent bulk and polarity influence channel binding . The pentafluorophenyl group may alter these interactions due to increased hydrophobicity and steric effects.

- Enzyme Inhibition : Analogs like 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide show inhibitory activity against SARS-CoV-2 PLpro, highlighting the role of trifluoromethyl groups in optimizing binding energy .

Pharmacological and Biochemical Data

ICA-105574 (Benchmark Analog):

- Mechanism : Acts as a mixed agonist of hERG1, removing C-type inactivation and increasing outward currents by >500% at +40 mV .

- Mutagenesis Insights : Residues L622C (pore helix), F557L (S5), and Y652A (S6) abolish activation, while A653M converts ICA-105574 into an inhibitor .

- Docking Studies : Binds between adjacent subunits of the hERG1 tetramer, leveraging π-π stacking with aromatic residues .

SARS-CoV-2 PLpro Inhibitors:

- 3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide: Binds to PLpro with a binding energy of −8.4 kcal/mol, interacting with Tyr269 and Pro249 .

Physicochemical Properties

- Lipophilicity: The pentafluorophenyl group increases logP compared to non-fluorinated analogs, likely improving membrane permeability but risking off-target toxicity.

- Metabolic Stability : Fluorinated aryl groups generally resist oxidative metabolism, suggesting prolonged half-life for the target compound compared to ICA-105574 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.